(6-Isopropyl-2-methoxypyridin-3-yl)boronic acid
CAS No.: 477598-24-6
Cat. No.: VC2266909
Molecular Formula: C9H14BNO3
Molecular Weight: 195.03 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 477598-24-6 |
---|---|
Molecular Formula | C9H14BNO3 |
Molecular Weight | 195.03 g/mol |
IUPAC Name | (2-methoxy-6-propan-2-ylpyridin-3-yl)boronic acid |
Standard InChI | InChI=1S/C9H14BNO3/c1-6(2)8-5-4-7(10(12)13)9(11-8)14-3/h4-6,12-13H,1-3H3 |
Standard InChI Key | VUIJGYPRRJGNPI-UHFFFAOYSA-N |
SMILES | B(C1=C(N=C(C=C1)C(C)C)OC)(O)O |
Canonical SMILES | B(C1=C(N=C(C=C1)C(C)C)OC)(O)O |
Introduction
Chemical Identity and Properties
(6-Isopropyl-2-methoxypyridin-3-yl)boronic acid features a pyridine ring scaffold with three key substituents: a methoxy group at the 2-position, an isopropyl group at the 6-position, and a boronic acid group at the 3-position. This arrangement of functional groups contributes to its unique reactivity profile and applications in organic synthesis. The compound is registered with CAS number 477598-24-6 and has a molecular weight of 195.03 g/mol, corresponding to the molecular formula C9H14BNO3.
The boronic acid functional group (B(OH)2) is the reactive center of this molecule, enabling it to participate in various coupling reactions, particularly the Suzuki cross-coupling reaction. This functionality consists of a boron atom bonded to two hydroxyl groups, which can form covalent bonds with various functional groups due to the Lewis acidity of the boron center. The presence of the methoxy group at the ortho position relative to the boronic acid influences the electronic properties of the compound, while the isopropyl group provides steric bulk and hydrophobicity.
Chemical Identifiers and Structural Information
The compound can be identified through various chemical nomenclature systems, which are summarized in the following table:
Property | Value |
---|---|
CAS Number | 477598-24-6 |
IUPAC Name | (2-methoxy-6-propan-2-ylpyridin-3-yl)boronic acid |
Molecular Formula | C9H14BNO3 |
Molecular Weight | 195.03 g/mol |
Standard InChI | InChI=1S/C9H14BNO3/c1-6(2)8-5-4-7(10(12)13)9(11-8)14-3/h4-6,12-13H,1-3H3 |
Standard InChIKey | VUIJGYPRRJGNPI-UHFFFAOYSA-N |
SMILES Notation | B(C1=C(N=C(C=C1)C(C)C)OC)(O)O |
PubChem Compound ID | 21104799 |
Based on the physical properties of related pyridinylboronic acids, the compound is likely to appear as a white to off-white crystalline solid under standard conditions. Like other boronic acids, it may be hygroscopic and sensitive to prolonged exposure to moisture.
Applications in Organic Synthesis
(6-Isopropyl-2-methoxypyridin-3-yl)boronic acid finds its primary application in cross-coupling reactions, particularly the Suzuki-Miyaura coupling, which is one of the most versatile methods for the formation of carbon-carbon bonds. The unique substitution pattern of this compound makes it valuable for the synthesis of complex heterocyclic structures.
Suzuki Cross-Coupling Reactions
The Suzuki reaction is a palladium-catalyzed cross-coupling between boronic acids and organic halides to form new carbon-carbon bonds . (6-Isopropyl-2-methoxypyridin-3-yl)boronic acid can participate in such reactions to form complex heterobiaryls, which are important structural motifs in medicinal chemistry and materials science.
In a typical Suzuki coupling using this compound, the reaction would proceed as follows:
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Oxidative addition of an aryl or heteroaryl halide to a palladium(0) catalyst
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Transmetallation with (6-Isopropyl-2-methoxypyridin-3-yl)boronic acid
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Reductive elimination to form the new carbon-carbon bond
This reaction is particularly valuable for the construction of heterobiaryl structures that would be difficult to access through other methods. The methoxy group at the 2-position can influence the electronic properties of the pyridine ring, while the isopropyl group at the 6-position provides steric bulk that may influence the reactivity and selectivity of the coupling reaction.
Physical and Chemical Properties
Understanding the physical and chemical properties of (6-Isopropyl-2-methoxypyridin-3-yl)boronic acid is essential for its effective utilization in synthetic applications. While specific data for this compound is limited, its properties can be inferred from those of related pyridinylboronic acids.
Physical Properties
Based on structurally similar compounds, (6-Isopropyl-2-methoxypyridin-3-yl)boronic acid is expected to exhibit the following physical properties:
Comparison with Related Pyridinylboronic Acids
To better understand the unique features and potential applications of (6-Isopropyl-2-methoxypyridin-3-yl)boronic acid, it is informative to compare it with structurally related compounds.
Structural Comparison
The following table compares the structure and properties of (6-Isopropyl-2-methoxypyridin-3-yl)boronic acid with several related pyridinylboronic acids:
Reactivity Differences
The different substituents at the 6-position (isopropyl vs. hydrogen, chloro, or bromo) can significantly influence the reactivity and application profile of these compounds:
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The isopropyl group in (6-Isopropyl-2-methoxypyridin-3-yl)boronic acid is electron-donating and provides steric bulk, which may affect the selectivity and rate of coupling reactions
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Halogenated derivatives (chloro, bromo) at the 6-position can potentially participate in sequential coupling reactions, offering opportunities for further functionalization
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The unsubstituted variant (2-Methoxypyridine-3-boronic acid) may exhibit different solubility profiles and potentially higher reactivity due to reduced steric hindrance
These differences make each compound suitable for specific applications in organic synthesis, depending on the desired structural outcome and reaction conditions.
Analytical Characterization
The identification and purity assessment of (6-Isopropyl-2-methoxypyridin-3-yl)boronic acid typically rely on several analytical techniques. While specific spectral data for this compound is limited in the available literature, the expected analytical profile can be inferred from related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy would be expected to show characteristic signals for:
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The pyridine ring protons (typically in the range of δ 6.5-8.5 ppm)
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The methoxy group protons (around δ 3.8-4.0 ppm)
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The isopropyl group (showing a characteristic doublet for the methyl groups around δ 1.2-1.4 ppm and a septet for the methine proton around δ 2.8-3.2 ppm)
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The boronic acid protons (typically broad signals in the range of δ 4.5-8.5 ppm, often dependent on concentration and solvent)
¹³C NMR would be expected to show signals for:
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The pyridine ring carbons (typically in the range of δ 105-165 ppm)
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The methoxy carbon (around δ 53-55 ppm)
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The isopropyl carbons (methyl carbons around δ 22-24 ppm and the methine carbon around δ 30-35 ppm)
Based on related compounds, ¹¹B NMR might also be used to confirm the presence of the boronic acid group, typically showing a broad signal around δ 28-32 ppm.
Mass Spectrometry
Mass spectrometric analysis would be expected to show:
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Molecular ion peak corresponding to the molecular weight (195 m/z)
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Characteristic fragmentation patterns, potentially including loss of the boronic acid group, the methoxy group, or fragments of the isopropyl group
These analytical profiles would be essential for confirming the identity and purity of synthesized (6-Isopropyl-2-methoxypyridin-3-yl)boronic acid.
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